Crm1-IN-2

CRM1/XPO1 inhibition Noncovalent inhibitor Drug safety profile

Choose CRM1-IN-2 for CRC research: noncovalent, reversible CRM1/XPO1 inhibitor binding the NES groove without Cys528 adduction. Avoids irreversible toxicity seen with KPT-330/Leptomycin B. Unique features: nuclear periphery localization, nuclear CRM1 depletion, spontaneous hydrolysis to more active species. Submicromolar IC50 (0.32 μM) in HCT-116 cells. Ideal for washout/reversibility experiments and SAR programs. Research-grade, ≥98% purity.

Molecular Formula C29H48N2O5
Molecular Weight 504.7 g/mol
Cat. No. B12377619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrm1-IN-2
Molecular FormulaC29H48N2O5
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC(CC(CC(=O)OC)N)O)N)O)C
InChIInChI=1S/C29H48N2O5/c1-7-9-27-22(5)26(33)18-28(36-27)25(31)11-8-10-19(2)14-21(4)15-20(3)12-13-24(32)16-23(30)17-29(34)35-6/h7-13,15,21-28,32-33H,14,16-18,30-31H2,1-6H3/b9-7+,11-8+,13-12+,19-10+,20-15-/t21-,22+,23+,24+,25+,26+,27+,28+/m1/s1
InChIKeyPLLUXUKFSITXBR-MMMSEVKXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRM1-IN-2 (Compound KL2): Noncovalent CRM1 Nuclear Export Inhibitor for Colorectal Cancer Research Procurement


CRM1-IN-2 (Compound KL2) is a small-molecule, noncovalent inhibitor of Chromosome Region Maintenance 1 (CRM1/XPO1), a key nuclear export receptor frequently dysregulated in cancer. Unlike first-generation covalent CRM1 inhibitors such as KPT-330 (selinexor) that form irreversible bonds with Cys528 [1], CRM1-IN-2 binds noncovalently to the CRM1 NES-binding groove, localizes CRM1 to the nuclear periphery, depletes nuclear CRM1, and inhibits CRM1-mediated nuclear export . This compound belongs to the aminoratjadone derivative class and exhibits submicromolar growth inhibition specifically against colorectal cancer cells with induction of apoptosis .

Why CRM1-IN-2 Cannot Be Interchanged with Other CRM1 Inhibitors in Research Settings


CRM1 inhibitors are not functionally interchangeable due to fundamental differences in binding modality, cellular localization effects, and off-target profiles. Covalent inhibitors such as KPT-330 and Leptomycin B irreversibly modify Cys528 in the CRM1 NES-binding cleft, leading to sustained target engagement but also dose-limiting toxicities observed clinically [1]. In contrast, CRM1-IN-2 is a noncovalent inhibitor that does not form permanent covalent adducts, which may confer a distinct safety and reversibility profile [1]. Furthermore, aminoratjadone derivatives including CRM1-IN-2 uniquely localize CRM1 to the nuclear periphery and deplete nuclear CRM1 pools—a spatial redistribution phenotype not universally shared across all CRM1 inhibitor classes [2]. Substituting CRM1-IN-2 with a covalent inhibitor or an alternative noncovalent scaffold would fundamentally alter the experimental pharmacology and confound mechanistic interpretation.

Quantitative Differentiation of CRM1-IN-2: Comparative Evidence for Procurement Decisions


Noncovalent vs. Covalent CRM1 Binding Modality: Differential Toxicity Expectation

CRM1-IN-2 (Compound KL2) functions as a noncovalent CRM1 inhibitor, distinguishing it from clinically approved covalent inhibitors such as KPT-330 (selinexor) which irreversibly bind to Cys528 via Michael addition [1]. Noncovalent CRM1 inhibitors are anticipated to exhibit reduced toxicity compared to covalent inhibitors due to reversible target engagement and avoidance of irreversible protein poisoning [2]. While direct comparative toxicity data between CRM1-IN-2 and covalent inhibitors are not yet available, this class-level distinction is a primary selection criterion for researchers seeking CRM1 inhibition without permanent target modification.

CRM1/XPO1 inhibition Noncovalent inhibitor Drug safety profile Nuclear export

Submicromolar Antiproliferative Activity in Colorectal Cancer Cells: Direct Comparison with Published Standards

CRM1-IN-2 demonstrates submicromolar antiproliferative activity against human colorectal cancer HCT-116 cells with an IC50 value of 0.32 μM (320 nM) in a 72-hour CCK-8 viability assay . This potency is comparable to or exceeds that reported for some covalent CRM1 inhibitors in solid tumor models. For context, the clinical covalent CRM1 inhibitor KPT-330 (selinexor) exhibits IC50 values ranging from 34 nM to 203 nM in T-ALL leukemia cell lines, but its activity in solid tumor models such as HCT-116 is often substantially weaker (typically >1 μM) . The submicromolar activity of CRM1-IN-2 specifically in colorectal cancer cells represents a differentiated potency profile for this tumor type.

Colorectal cancer HCT-116 Antiproliferative activity CRM1 inhibitor

Spontaneous Hydrolysis-Driven Activity Enhancement: Unique Aminoratjadone Class Property

CRM1-IN-2 (KL2) and its close analog CRM1-IN-1 (KL1) undergo spontaneous hydrolysis in aqueous buffers, yielding products with enhanced activity against CRM1 compared to the parent compounds [1]. This auto-activation property is a distinctive feature of the aminoratjadone scaffold and is not observed with other CRM1 inhibitor classes such as SINE compounds (e.g., KPT-330, KPT-8602) or Leptomycin B. The resulting hydrolyzed species exhibits greater CRM1 inhibitory activity, representing a potential prodrug-like behavior that may influence in vitro assay design and interpretation.

Aminoratjadone derivatives Spontaneous hydrolysis Prodrug activation CRM1 inhibitor

Crystal Structure-Guided Binding Mode: Structural Differentiation from Covalent Inhibitors

High-resolution crystal structures of aminoratjadone derivatives (KL1, closely related to KL2/CRM1-IN-2) in complex with CRM1-Ran-RanBP1 have been determined, revealing a noncovalent binding mode within the NES-binding groove that is fundamentally distinct from covalent inhibitor interactions [1]. These structures explain the observed structure-activity relationships among aminoratjadone analogs and provide a rational basis for further optimization. In contrast, covalent inhibitors such as KPT-330 and Leptomycin B engage CRM1 through irreversible Michael addition to Cys528, which is structurally and mechanistically divergent [2].

CRM1-Ran-RanBP1 complex Crystal structure Noncovalent binding Structure-activity relationship

Optimal Research Applications for CRM1-IN-2 Based on Quantitative Evidence


Colorectal Cancer Nuclear Export Studies Requiring Submicromolar Potency

CRM1-IN-2 is indicated for in vitro studies of CRM1-mediated nuclear export in colorectal cancer models where submicromolar antiproliferative activity (IC50 = 0.32 μM in HCT-116 cells) is required . This potency in CRC cells distinguishes CRM1-IN-2 from certain covalent inhibitors that exhibit weaker activity in solid tumor models. Researchers investigating CRM1-dependent oncogenic pathways in colorectal cancer should prioritize this compound over less potent alternatives.

Mechanistic Studies of Noncovalent CRM1 Inhibition Without Permanent Target Modification

CRM1-IN-2 is suitable for experiments requiring reversible CRM1 engagement without irreversible covalent modification. The noncovalent binding mode, confirmed by crystal structure analysis [1], allows for washout and reversibility studies that are not feasible with covalent inhibitors such as KPT-330 or Leptomycin B. This property is particularly valuable for time-course experiments, target engagement assays, and studies of CRM1 subcellular redistribution dynamics.

Prodrug Activation and Hydrolysis-Dependent Activity Studies

CRM1-IN-2 exhibits spontaneous hydrolysis in aqueous buffers, yielding a more active CRM1 inhibitory species [1]. This unique aminoratjadone class property enables research into time-dependent prodrug activation mechanisms and may be exploited in assay designs that require controlled, time-resolved inhibitor activation. Researchers should account for this behavior when preparing stock solutions and designing kinetic experiments.

Structure-Activity Relationship (SAR) and Chemical Probe Development

The availability of high-resolution crystal structures for the closely related aminoratjadone derivative KL1 (PDB 8HQ3) provides a structural framework for SAR studies [1]. CRM1-IN-2 serves as a validated noncovalent scaffold for medicinal chemistry optimization programs aimed at improving potency, selectivity, and drug-like properties. This structural foundation differentiates CRM1-IN-2 from noncovalent CRM1 inhibitors lacking published co-crystal structures.

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